molecular formula C9H6N2O3 B12867586 4-Formylbenzo[d]oxazole-2-carboxamide

4-Formylbenzo[d]oxazole-2-carboxamide

Cat. No.: B12867586
M. Wt: 190.16 g/mol
InChI Key: FPTXKGIBJUOBPO-UHFFFAOYSA-N
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Description

4-Formylbenzo[d]oxazole-2-carboxamide is a heterocyclic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . It is a derivative of oxazole, a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylbenzo[d]oxazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with formic acid and subsequent cyclization to form the oxazole ring . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

4-Formylbenzo[d]oxazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Formylbenzo[d]oxazole-2-carboxamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both formyl and carboxamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

4-formyl-1,3-benzoxazole-2-carboxamide

InChI

InChI=1S/C9H6N2O3/c10-8(13)9-11-7-5(4-12)2-1-3-6(7)14-9/h1-4H,(H2,10,13)

InChI Key

FPTXKGIBJUOBPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(=O)N)C=O

Origin of Product

United States

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